Imidazo[4,5-b]pyridin-2-ones are a class of bicyclic heterocyclic compounds, containing both a pyridine and an imidazole ring fused together. They are considered privileged structures in medicinal chemistry due to their wide range of biological activities. [] 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, with its benzyl substituents on the nitrogen atoms of the imidazole ring and the amino group at position 5, could possess interesting biological and chemical properties.
5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound with the molecular formula and a molecular weight of 330.38 g/mol. This compound features an imidazo[4,5-b]pyridine core structure, which is known for its biological significance and potential therapeutic applications. The compound is classified as an imidazole derivative and is recognized for its role in medicinal chemistry due to its structural similarity to purines and ability to interact with various biological receptors and enzymes .
The synthesis of 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one typically involves multi-step reactions. A common synthetic route includes:
The molecular structure of 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is characterized by a fused bicyclic system composed of a pyridine ring and an imidazole ring.
5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one participates in various chemical reactions:
The mechanism of action for 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is not fully elucidated but is believed to involve several pathways:
Research continues to explore these interactions to better understand its biochemical properties.
5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one has diverse applications across various scientific fields:
This compound's multifaceted roles underscore its significance in both academic research and industrial applications.
The construction of the imidazo[4,5-b]pyridine scaffold typically follows convergent strategies, with the 5-amino derivative requiring precise regiocontrol. Two principal methodologies dominate the literature:
Table 1: Representative Synthetic Routes to the Imidazo[4,5-b]pyridine Core
Starting Material | Key Steps | Cyclization Agent | Reported Yield (Core) |
---|---|---|---|
4-Amino-3-nitropyridin-2-amine | N-Alkylation → Nitro Reduction → Cyclization | Triphosgene | 45-65% (over 3 steps) |
2,3,4-Triaminopyridine | Oxidative Condensation | Benzaldehyde / Cu(OAc)₂ | 30-50% |
5-Amino-2,3-dihydro-3-oxo-4-imidazolecarboxylic acid | Fusion with 2-aminopyridine derivative | Thermal Dehydration | 25-40% |
A critical challenge in synthesizing 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is ensuring exclusive amination at the C5 position. This is typically achieved by starting from pyridine precursors pre-functionalized with a protected amino group at the position equivalent to C5 in the final heterocycle, or via directed ortho-metalation strategies on pre-formed imidazopyridine intermediates followed by amination [8].
The introduction of the two benzyl groups at the N1 and N3 positions is a pivotal step, demanding high selectivity and yield to avoid complex purification challenges:
Optimization focuses on maximizing dialkylation yield while minimizing O-alkylation and over-alkylation byproducts. High-performance liquid chromatography monitoring is essential during process development to track selectivity.
While the target molecule features an amino group at C5, synthetic routes to analogues or precursors often require selective functionalization at C5 or the electron-rich C7 position:
Table 2: Catalytic Systems for C5 and C7 Functionalization
Position | Method | Catalyst/Reagent | Key Conditions | Selectivity Challenge |
---|---|---|---|---|
C5 | Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos, NH₃ or surrogate | Toluene, 80-110°C, inert atmosphere | Competing reduction of halide |
C7 | Electrophilic Aromatic Substitution | NH₂OSO₃H or NH₂OTs | Dichloromethane or chloroform, 0-25°C | Over-amination, C5 competition |
C5/C7 | Directed Ortho-Metalation | n-BuLi, TMEDA, Electrophile (E⁺) | THF, -78°C, strict anhydrous | Deprotonation at multiple sites |
The 5-amino group in the target molecule is typically installed early in the synthesis (e.g., on the pyridine precursor) to avoid the need for late-stage, challenging C-H functionalization on the fused heterocycle.
The final ring-forming cyclization or key cyclocondensation steps are highly sensitive to solvent polarity, protic character, and temperature:
Protic Solvents: Ethanol or isopropanol can facilitate cyclizations involving amine/amide condensations via proton transfer catalysis but risk esterification or transesterification if esters are present. Water can be used in micellar catalysis for specific cyclizations but is generally incompatible with steps involving acid chlorides or anhydrides [9].
Temperature Optimization: Cyclocondensations forming the imidazolone ring often require precise thermal control. Low temperatures (0-25°C) minimize side reactions like polymerization or N-dealkylation when using highly reactive cyclizing agents (e.g., phosgene derivatives). Moderate temperatures (60-100°C) are optimal for dehydrative cyclizations catalyzed by acids (e.g., p-toluenesulfonic acid) or bases (e.g., piperidine). High temperatures (>120°C) are sometimes necessary for thermal cyclizations without catalysts but increase the risk of tar formation and decomposition, particularly for molecules bearing benzyl groups susceptible to oxidation [8] [9].
Microwave irradiation has emerged as a valuable tool for accelerating cyclocondensations, significantly reducing reaction times (from hours to minutes) and improving yields by providing rapid, uniform heating.
The transition from laboratory batch synthesis to industrial production of 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one presents significant challenges related to exotherms, mixing efficiency, and hazardous intermediates. Continuous flow chemistry offers compelling solutions:
Enhanced Process Intensification: Continuous flow reactors (e.g., coil reactors, plate reactors, continuous stirred-tank reactor cascades) offer vastly superior surface area-to-volume ratios (≈100 m²/m³ lab vs. ≈5 m²/m³ production batch) and heat transfer coefficients compared to batch reactors [4] [10]. This enables precise control over highly exothermic steps like N-alkylations with benzyl halides or cyclizations with triphosgene, minimizing thermal degradation and improving selectivity. Reactions requiring cryogenic temperatures become more feasible and energy-efficient on scale [2] [10].
Reactor Types and Applications:
Table 3: Flow Reactor Suitability for Key Synthetic Steps
Synthetic Step | Preferred Flow Reactor Type | Key Advantages | Industrial Benefit |
---|---|---|---|
N-Alkylation (Benzylation) | CSTR Cascade or Plate Reactor | Handles potential solids, manages exotherm | Scalability, safety, consistent mixing |
Cyclocondensation | Coil Reactor (High Temp/Pressure) | Precise temp control, high pressure capability | Prevents decomposition, improves yield |
Catalytic C5 Amination | Packed-Bed Reactor (Catalyst) + CSTR | Efficient catalyst use, gas-liquid handling | Catalyst longevity, reduced metal leaching |
Workup/Extraction | Centrifugal or Membrane Separator | Continuous phase separation, handles emulsions | Reduced solvent inventory, smaller footprint |
Scaling Out: Increasing reactor volume/dimensions (e.g., longer/wider tubes, larger plates). This is simpler but alters fluid dynamics (mixing, residence time distribution) and heat transfer characteristics, often requiring re-optimization. Modern approaches favor "scale-out with intensity" using intensified reactors like the CØPE reactor (high pressure/temperature with pulsatile flow) to maintain performance at larger scales [4] [10].
Process Analytical Technology Integration: Continuous flow platforms readily integrate inline analytics (e.g., Raman spectroscopy, ultraviolet-visible spectroscopy, near-infrared spectroscopy) for real-time monitoring of key parameters like conversion, selectivity, and byproduct formation. This enables automated feedback control for consistent product quality and facilitates rapid process optimization [2] [10].
Table 4: Batch vs. Flow Production Economics and Performance
Parameter | Batch Process | Continuous Flow Process | Advantage Factor |
---|---|---|---|
Heat Transfer Capacity | Low (Scales poorly) | High (Consistent across scales) | 10-100x |
Mixing Efficiency | Variable (Impeller dependent) | High & Consistent (Laminar/Turbulent flow) | 5-50x |
Hazardous Intermediate Inventory | High (Large vessel contents) | Very Low (Small hold-up volume) | 10-100x |
Reaction Time Optimization | Limited by vessel occupancy | Independent per step (Modular) | Flexibility |
Scale-up Timeline/Cost | High Risk, Long Duration, High Cost | Lower Risk, Shorter, Moderate Cost | 30-50% Reduction |
Solvent Consumption | High (Workup between steps) | Reduced (Integrated processing) | 20-60% Reduction |
The adoption of continuous flow manufacturing for compounds such as 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one promises reduced waste generation, lower energy consumption, smaller facility footprints, and inherently safer operation with hazardous chemistries, aligning with green chemistry principles and modern quality-by-design paradigms [6] [9] [10]. While the activation barrier for flow process development can be higher initially than for batch, the long-term benefits in robustness, safety, and potentially cost for commercial-scale production are increasingly recognized within the pharmaceutical industry.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1